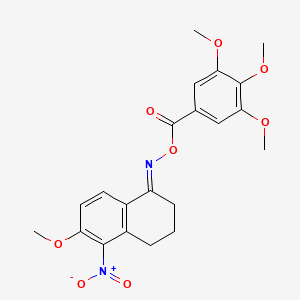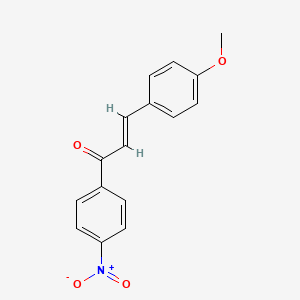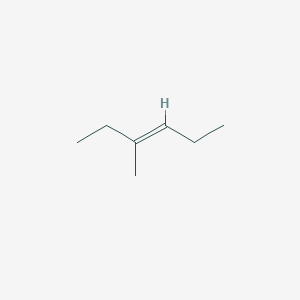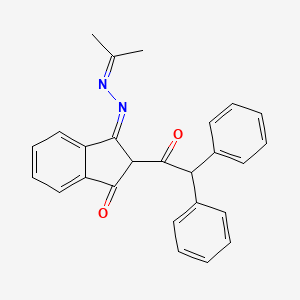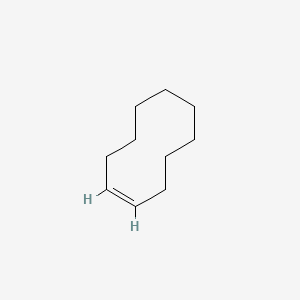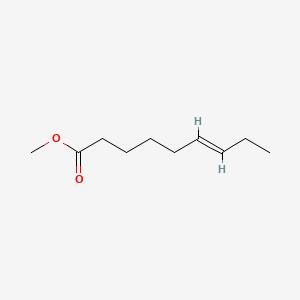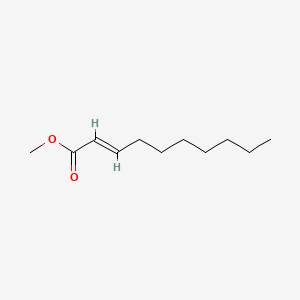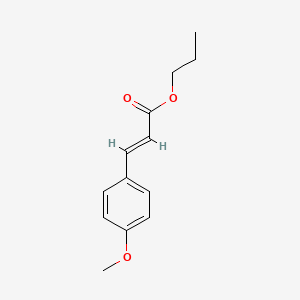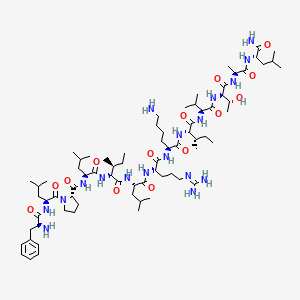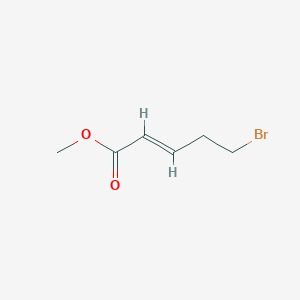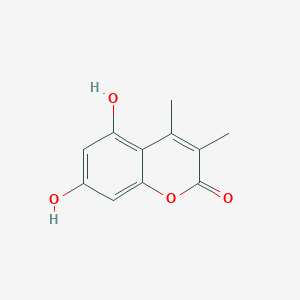
5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one
説明
5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one is a heterocyclic compound with the CAS Number: 103986-39-6 . It has a molecular weight of 206.2 . This compound belongs to the class of 2H/4H-chromene (2H/4H-ch), which is an important class of heterocyclic compounds with versatile biological profiles .
Molecular Structure Analysis
The molecular structure of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one is characterized by the fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one include a molecular weight of 206.2 . The IUPAC name is 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one .科学的研究の応用
- Application : 2H/4H-Chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
- Methods : Researchers discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .
- Results : The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .
- Application : A novel approach for synthesizing a new 5,8-dimethoxy derivative of esculetin via the selective cleavage of the methylene bridge in sabandin .
- Methods : A high selectivity is achieved by using acetoxylation of methylenedioxy group with lead tetraacetate .
- Results : The developed method enables an efficient and straightforward synthesis of a new derivative of esculetin with potential medicinal and therapeutic applications .
Medicinal and Pharmaceutical Chemistry
Organic Synthesis
- Application : The compound 5,7-dihydroxy-6-(3-methybut-2-enyl)-isobenzofuran-(13H)-one from Nigella glandulifera Freyn et Sint (N. glandulifera) has been found to possess antidiabetic activity .
- Methods : The total synthesis of this compound has been proposed, which is simple, with few steps, and has potential for industrialization .
- Results : This compound could be a potential candidate for the development of new antidiabetic drugs .
- Application : 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, a compound similar to the one you mentioned, is reported as the main flavor compound in strawberries .
- Methods : Its biosynthesis has been reported and it has been found in various fruits such as pineapples, strawberries, and grapes, as well as in beef broth, roasted coffee, bread crust, roasted beef, roasted sesame seeds, and stewed beef .
- Results : This compound contributes significantly to the flavor profile of these foods and beverages .
- Application : 2,4-dihydroxy-2,5-dimethyl-3(2H)-furanone, another similar compound, exists in various kinds of soy sauce and miso as well as in some brown foods and beverages such as roasted bread and beer .
- Methods : It was found that this compound was formed more from cystine and fructose in the model system .
- Results : This compound contributes to the unique flavor profiles of these foods and beverages .
Antidiabetic Research
Flavor and Fragrance Industry
Food and Beverage Industry
- Application : Some chromanone derivatives have been tested for anti-HIV activity .
- Methods : The synthesis of these derivatives involves various chemical reactions, and their antiviral activity is assessed using standard virological techniques .
- Results : Some of these derivatives have shown promising results, indicating their potential as antiviral agents .
- Application : Chromanone derivatives have been screened for different biological properties, including anticancer activity .
- Methods : These compounds are synthesized and then tested in vitro against various cancer cell lines .
- Results : Some chromanone derivatives have shown significant cytotoxic activity against certain cancer cell lines .
- Application : Chromanone derivatives have been tested for anti-inflammatory activity .
- Methods : These compounds are synthesized and then tested in vitro and in vivo using standard anti-inflammatory assays .
- Results : Some chromanone derivatives have shown significant anti-inflammatory activity, indicating their potential as anti-inflammatory agents .
Antiviral Research
Anticancer Research
Anti-inflammatory Research
特性
IUPAC Name |
5,7-dihydroxy-3,4-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-6(2)11(14)15-9-4-7(12)3-8(13)10(5)9/h3-4,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBBXTBWPUJUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419977 | |
| Record name | 5,7-dihydroxy-3,4-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one | |
CAS RN |
103986-39-6 | |
| Record name | 5,7-dihydroxy-3,4-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



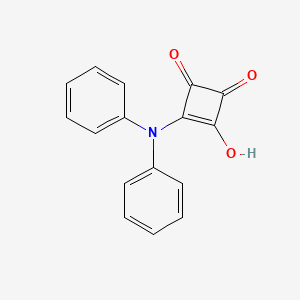
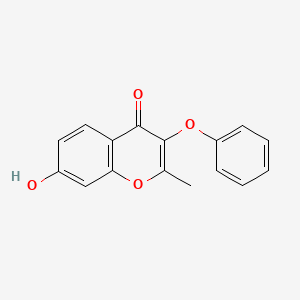
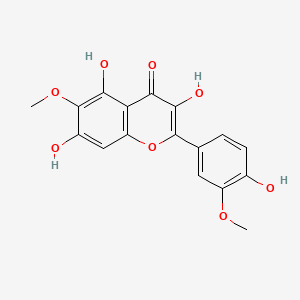
![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)
